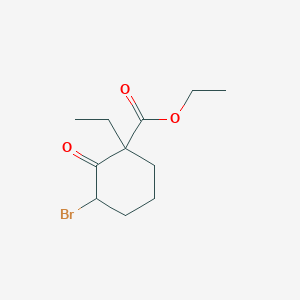
Ethyl 3-bromo-1-ethyl-2-oxocyclohexane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-bromo-1-ethyl-2-oxocyclohexanecarboxylate is a chemical compound with the molecular formula C9H13BrO3. It is a light-yellow oil that is soluble in solvents such as acetone, dichloromethane, ethyl acetate, and methanol . This compound is used as an intermediate in various chemical syntheses, particularly in the production of other complex organic molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 3-bromo-1-ethyl-2-oxocyclohexanecarboxylate can be synthesized through a multi-step process involving the bromination of a cyclohexanone derivative followed by esterification. The reaction typically involves the use of bromine or a brominating agent in the presence of a catalyst under controlled temperature conditions .
Industrial Production Methods
In industrial settings, the production of ethyl 3-bromo-1-ethyl-2-oxocyclohexanecarboxylate may involve large-scale bromination and esterification processes. These processes are optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-bromo-1-ethyl-2-oxocyclohexanecarboxylate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Substitution: Formation of substituted cyclohexanecarboxylates.
Reduction: Formation of alcohol derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Aplicaciones Científicas De Investigación
Ethyl 3-bromo-1-ethyl-2-oxocyclohexanecarboxylate is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules and natural products.
Biology: In the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ethyl 3-bromo-1-ethyl-2-oxocyclohexanecarboxylate involves its reactivity with nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, while the carbonyl group can participate in reduction and oxidation reactions. These interactions are facilitated by the molecular structure and electronic properties of the compound .
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 3-bromo-2-oxocyclohexanecarboxylate
- Ethyl 3-chloro-2-oxocyclohexanecarboxylate
- Ethyl 3-iodo-2-oxocyclohexanecarboxylate
Uniqueness
Ethyl 3-bromo-1-ethyl-2-oxocyclohexanecarboxylate is unique due to its specific substitution pattern and reactivity profile. The presence of the bromine atom and the ester functional group allows for a wide range of chemical transformations, making it a versatile intermediate in organic synthesis .
Propiedades
Número CAS |
89816-94-4 |
|---|---|
Fórmula molecular |
C11H17BrO3 |
Peso molecular |
277.15 g/mol |
Nombre IUPAC |
ethyl 3-bromo-1-ethyl-2-oxocyclohexane-1-carboxylate |
InChI |
InChI=1S/C11H17BrO3/c1-3-11(10(14)15-4-2)7-5-6-8(12)9(11)13/h8H,3-7H2,1-2H3 |
Clave InChI |
DDGXHULAWSRWOP-UHFFFAOYSA-N |
SMILES canónico |
CCC1(CCCC(C1=O)Br)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


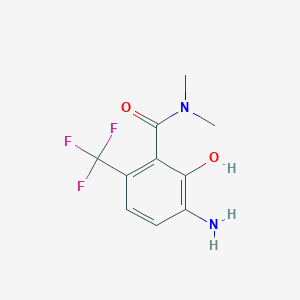



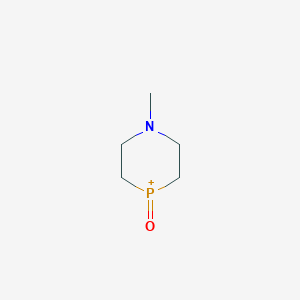

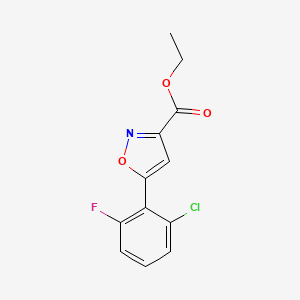

![N-(1-cyano-1,2-dimethylpropyl)-2-({6-ethyl-5-methyl-3-[(4-methylphenyl)methyl]-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B15280092.png)
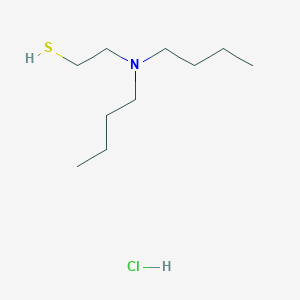
![Methyl 2-(((1S,4S,5S)-4-((2-(dimethylamino)acetamido)methyl)-5-isopropyl-2-methylcyclohex-2-en-1-yl)methyl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B15280104.png)
![5-(Benzo[b]thiophen-5-ylmethyl)thiazol-2-amine](/img/structure/B15280110.png)

![1-isobutyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide](/img/structure/B15280132.png)
